Anthracene-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

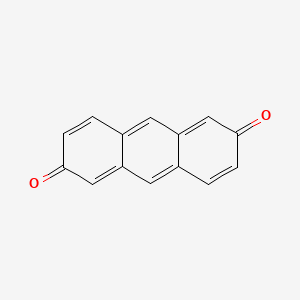

Anthracene-2,6-dione, also known as 2,6-anthraquinone, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, consisting of three linearly fused benzene rings with two ketone groups at the 2 and 6 positions. This compound is known for its vibrant yellow color and is used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracene-2,6-dione can be synthesized through several methods:

Oxidation of Anthracene: One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate in the presence of sulfuric acid.

Friedel-Crafts Reaction: Another method involves the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization to form this compound.

Diels-Alder Reaction: This method uses naphthoquinone or benzoquinone as dienophiles and 1,3-butadiene as the diene to form the this compound structure.

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of anthracene obtained from coal tar. This method is preferred due to the availability and cost-effectiveness of coal tar as a raw material .

Chemical Reactions Analysis

Types of Reactions

Anthracene-2,6-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form anthraquinone derivatives.

Reduction: Reduction with reagents like copper can yield anthrone.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted anthraquinone derivatives.

Common Reagents and Conditions

Oxidizing Agents: Chromic acid, potassium dichromate, sulfuric acid.

Reducing Agents: Copper, hydrogen gas.

Substituting Agents: Sulfuric acid for sulfonation, sodium chlorate for chlorination.

Major Products Formed

Anthraquinone Derivatives: Formed through oxidation reactions.

Anthrone: Formed through reduction reactions.

Substituted Anthraquinones: Formed through electrophilic substitution reactions.

Scientific Research Applications

Anthracene-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene-2,6-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, causing crosslinks and strand breaks, which disrupts DNA synthesis and repair . Additionally, it can inhibit topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . These actions contribute to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Anthracene-9,10-dione: Another anthraquinone derivative with similar chemical properties.

Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement.

Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.

Uniqueness

Anthracene-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising compound for anticancer research .

Biological Activity

Anthracene-2,6-dione, also known as 9,10-anthraquinone, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of this compound

This compound is a member of the anthraquinone family, characterized by a structure comprising three fused benzene rings with two ketone groups located at the 9 and 10 positions. Its chemical formula is C14H8O2. The compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Mechanisms of Action:

this compound has been investigated for its potential as an anticancer agent. Research indicates that its cytotoxicity is primarily due to its ability to intercalate into DNA and induce oxidative stress. The interaction with DNA can lead to structural changes that hinder replication and transcription processes.

Case Studies:

-

Cytotoxicity in Cancer Cell Lines:

A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against various cancer cell lines. The most active compounds showed IC50 values ranging from 32 to 50 μM in bladder cancer cell lines after a brief exposure period . -

DNA Binding Studies:

Thermal denaturation studies have shown that this compound can bind to DNA effectively. The binding affinity was evaluated through unwinding assays and molecular modeling, revealing that compounds with longer side chains exhibited enhanced DNA binding characteristics and cytotoxic activity . -

Structure-Activity Relationships (SAR):

A series of derivatives were synthesized to explore the SAR of this compound. Compounds with two methylene links in their side chains demonstrated superior activity compared to those with shorter chains. The presence of electron-withdrawing groups also influenced the cytotoxicity positively .

Biological Activity Summary

Recent Advances in Research

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. For instance, modifications at the 2 and 6 positions have led to compounds with improved solubility and bioavailability while maintaining or enhancing their anticancer properties .

Properties

CAS No. |

61357-67-3 |

|---|---|

Molecular Formula |

C14H8O2 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

anthracene-2,6-dione |

InChI |

InChI=1S/C14H8O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H |

InChI Key |

SWYXZZAQKFGYFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=C2C1=CC3=CC(=O)C=CC3=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.